6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BILR-355 is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. BILR 355 exhibited a nonlinear pharmacokinetic profile and low exposure after oral administration to humans
Scientific Research Applications
Synthesis and Labeling
- Synthesis Techniques : The compound has been synthesized with carbon-14 and carbon-13 labels. These labels facilitate the tracking and quantification of the compound in biological systems, aiding in pharmacokinetic studies (Latli et al., 2009).
Metabolic Studies
- Metabolism in the Presence of Ritonavir : Research has focused on the metabolic behavior of this compound, especially when administered with ritonavir, a drug used to boost systemic exposure. This study highlights the complex interactions between different drugs and how they can influence the metabolism and effectiveness of each other (Li et al., 2012).
Drug Development
Development of HIV-1 Inhibitors : This compound is part of a class of molecules being investigated for their potential to inhibit HIV-1 reverse transcriptase. The research in this area focuses on optimizing the structure for maximum potency and selectivity against the virus (Hargrave et al., 1991).
Impact of Gut Bacteria and Enzymes in Metabolism : Further studies have shown that the metabolic pathway of this compound can be influenced by gut bacteria and enzymes like aldehyde oxidase. This research provides insights into the complexities of drug metabolism in the human body (Li et al., 2012).
Crystallography and Structural Analysis
Crystal Structure Studies : The crystal structure of a pseudopolymorph of this compound has been determined, providing vital information about its molecular conformation and interactions (da Silva et al., 2007).
Comparative Structural Studies : Comparative studies between related compounds have been conducted to understand the structural characteristics and reactivity of this class of compounds. This research is crucial in drug design and synthesis (Alonso et al., 2020).
properties
CAS RN |
380378-81-4 |
---|---|
Product Name |
6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]- |
Molecular Formula |
C25H23N5O3 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-ethyl-9-methyl-13-[2-(1-oxidoquinolin-1-ium-4-yl)oxyethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C25H23N5O3/c1-3-29-23-19(25(31)28(2)21-9-6-12-26-24(21)29)15-17(16-27-23)11-14-33-22-10-13-30(32)20-8-5-4-7-18(20)22/h4-10,12-13,15-16H,3,11,14H2,1-2H3 |
InChI Key |
BEMBRAMZGVDPMH-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)CCOC4=CC=[N+](C5=CC=CC=C54)[O-])C |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)CCOC4=CC=[N+](C5=CC=CC=C54)[O-])C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
11-ethyl-5,11-dihydro-5-methyl-8-(2-(1-oxido-4-quinolinyl)ethyl)-6H-dipyrido(3,2-b,2',3'-e)(1,4)diazepin-6-one 5,11-dihydro-11-ethyl-5-methyl-8-(2-(1-oxido-4-quinolinyl)ethyl)-6H-dipyrido(3,2-B,2',3'-E)(1,4)diazepin-6-one 5,11-dihydro-EMODDO BILR 355 BILR-355 BILR355 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.